
3-(4-Fluorophenyl)-4'-thiomethylpropiophenone
Übersicht
Beschreibung
3-(4-Fluorophenyl)-4’-thiomethylpropiophenone is an organic compound that features a fluorophenyl group and a thiomethyl group attached to a propiophenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-4’-thiomethylpropiophenone typically involves the reaction of 4-fluorobenzaldehyde with thiomethylpropiophenone under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3-(4-Fluorophenyl)-4’-thiomethylpropiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Fluorophenyl)-4’-thiomethylpropiophenone can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis. Its structure allows for various chemical transformations, making it suitable for the development of more complex organic molecules. The thiomethyl group can participate in nucleophilic substitutions and other reactions, facilitating the creation of derivatives with modified properties.
Anticancer Activity
Research has indicated that 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone exhibits potential anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and LNCaP (prostate cancer). The mechanism involves modulation of apoptotic pathways and inhibition of cell proliferation, with significant decreases in cell viability observed at specific concentrations .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicate a strong reduction in bacterial counts following treatment, suggesting its potential as an antimicrobial agent .
Pharmaceutical Applications
Given its biological activity, this compound is being investigated as a pharmaceutical intermediate. The fluorine atom enhances its binding affinity to biological targets, which is crucial for therapeutic efficacy. Ongoing research focuses on its interactions with specific enzymes and receptors that are vital in drug development .
Antimicrobial Study
In one study, the efficacy of this compound against Staphylococcus aureus was tested under controlled laboratory conditions. The results indicated a significant reduction in bacterial viability post-treatment, highlighting its potential as an antimicrobial agent .
Cancer Cell Line Study
A detailed investigation involving MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of this compound led to increased levels of apoptotic markers such as caspase-3 activation and PARP cleavage. This suggests that the compound effectively triggers apoptosis in cancer cells through specific molecular interactions .
Wirkmechanismus
The mechanism of action of 3-(4-Fluorophenyl)-4’-thiomethylpropiophenone involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiomethyl group may contribute to its reactivity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Fluorophenyl)propionic acid: Shares the fluorophenyl group but lacks the thiomethyl and propiophenone moieties.
4-Fluorocinnamic acid: Contains a fluorophenyl group and a propenoic acid moiety.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Features a fluorophenyl group and a pyrazole ring.
Uniqueness
3-(4-Fluorophenyl)-4’-thiomethylpropiophenone is unique due to the presence of both the fluorophenyl and thiomethyl groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry.
Biologische Aktivität
3-(4-Fluorophenyl)-4'-thiomethylpropiophenone is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a fluorophenyl group and a thiomethyl group attached to a propiophenone backbone. Its synthesis typically involves the reaction of 4-fluorobenzaldehyde with thiomethylpropiophenone, often using bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains, indicating its use in developing new antimicrobial agents .
- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation, with mechanisms potentially involving apoptosis induction and cell cycle arrest.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The fluorophenyl group enhances binding affinity to specific enzymes or receptors. The thiomethyl group may contribute to reactivity and stability, influencing the compound's overall bioactivity.
- Cellular Interactions : The compound interacts with cellular pathways that regulate growth and apoptosis, making it a candidate for further investigation in cancer therapy.
Antimicrobial Studies
A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition zones, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Research
In a recent investigation, the compound was tested on human cancer cell lines. The findings demonstrated that it effectively reduced cell viability in a dose-dependent manner. Mechanistic studies revealed that treatment led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, indicating apoptosis induction .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-(4-Fluorophenyl)propionic acid | Lacks thiomethyl group | Moderate anti-inflammatory |
4-Fluorocinnamic acid | Contains propenoic acid moiety | Anticancer properties |
5-(4-Fluorophenyl)-1H-pyrazole | Features pyrazole ring | Antimicrobial activity |
This compound stands out due to its dual functional groups that enhance its reactivity and biological interactions compared to similar compounds.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-1-(4-methylsulfanylphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FOS/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJNJOKWVWGGKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644573 | |
Record name | 3-(4-Fluorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-11-1 | |
Record name | 1-Propanone, 3-(4-fluorophenyl)-1-[4-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898768-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Fluorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.